6-Methyl-2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
6-Methyl-2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic small-molecule compound featuring a thieno[2,3-c]pyridine core substituted with a methyl group at position 6, a phenylsulfonylacetamido moiety at position 2, and a carboxamide group at position 3. The tetrahydrothienopyridine scaffold is structurally analogous to bioactive molecules targeting adenosine receptors, platelet aggregation inhibitors, and allosteric modulators of G-protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
2-[[2-(benzenesulfonyl)acetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2.ClH/c1-20-8-7-12-13(9-20)25-17(15(12)16(18)22)19-14(21)10-26(23,24)11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3,(H2,18,22)(H,19,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLLMYANTVQZBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Methyl-2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a member of the tetrahydrothieno-pyridine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydrothieno ring fused with a pyridine moiety and a carboxamide group. The presence of a phenylsulfonyl substituent enhances its solubility and biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : Similar compounds in its class have been shown to inhibit key kinases involved in various signaling pathways. For instance, it is hypothesized that this compound could inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in cellular processes such as metabolism and cell cycle regulation .
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This mechanism is particularly relevant in conditions like neurodegeneration and chronic inflammatory diseases.
- Neuroprotective Effects : The compound's potential neuroprotective effects are under investigation, especially concerning tau hyperphosphorylation models associated with Alzheimer's disease. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Biological Activity | IC50/EC50 Values | Reference |
|---|---|---|
| GSK-3β Inhibition | IC50 = 8 nM | |
| Anti-inflammatory (NO reduction) | IC50 = 1 µM | |
| Cytotoxicity (HT-22 Cells) | >1000-fold higher than effective concentrations |
Case Studies
- Neuroprotective Study : A study conducted on BV-2 microglial cells demonstrated that the compound significantly reduced nitric oxide levels in response to inflammatory stimuli. This suggests a potential application in treating neuroinflammatory conditions .
- Cytotoxicity Assessment : In cytotoxicity assays using HT-22 neuronal cells, the compound exhibited minimal toxicity at concentrations up to 10 µM, indicating a favorable safety profile for further development in therapeutic contexts .
Comparison with Similar Compounds
Antiplatelet Activity
Thienopyridine derivatives, including the target compound, are known for ADP receptor (P2Y12) antagonism. In a study of 18 thieno-tetrahydro-pyridine derivatives, compound C1 (structural analogue with 6-methyl and 2-chlorophenyl groups) exhibited superior antiplatelet activity to clopidogrel in rat models . The target compound’s phenylsulfonyl group may enhance binding affinity to P2Y12 via hydrophobic interactions, though this requires experimental validation.
Allosteric Modulation of Adenosine A1 Receptors
The phenylsulfonylacetamido group in the target compound shares similarities with 2-amino-3-benzoylthiophenes, which enhance adenosine A1 receptor binding via allosteric mechanisms . Key SAR findings from related studies:
- Substituent Position: Alkyl groups at the 4-position of the thieno ring (analogous to the 6-methyl in the target) increase activity by 3–5-fold .
- Electron-Withdrawing Groups : Trifluoromethyl substitutions on the phenyl ring (as in PD 81,723) optimize receptor interactions; the target’s phenylsulfonyl group may mimic this effect .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The phenylsulfonyl group in the target compound improves aqueous solubility compared to non-sulfonylated analogues like CAS 1215843-59-6 .
Metabolic Pathways
Clopidogrel’s methylcarboxylate ester undergoes CYP2C19-mediated activation to its active thiol metabolite. In contrast, the target compound’s carboxamide and sulfonyl groups may favor renal excretion or glucuronidation, reducing CYP-dependent metabolism .
NMR and Structural Analysis
Comparative NMR studies of thienopyridine derivatives (e.g., ) reveal that substituents at positions 2 and 6 significantly alter chemical shifts in regions corresponding to the pyridine ring (δ 7.2–8.1 ppm) and tetrahydrothiophene moiety (δ 2.5–3.5 ppm) . For the target compound, the phenylsulfonyl group is expected to deshield protons in region A (δ 7.5–8.0 ppm), distinguishing it from phenoxy or benzoyl analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
